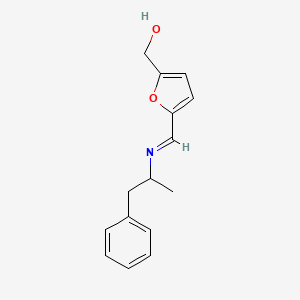
(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a methanol group and an imine group linked to a phenylpropan-2-yl moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol can be achieved through a multi-step process:
Formation of the imine: The reaction between 1-phenylpropan-2-amine and an aldehyde or ketone to form the imine intermediate.
Furan ring formation: Cyclization of the intermediate to form the furan ring.
Methanol group addition: Introduction of the methanol group through a suitable reaction, such as reduction or substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could convert the imine group to an amine.
Substitution: The furan ring and methanol group may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated derivatives, nucleophile-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, the compound could be used in the synthesis of materials, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol exerts its effects would depend on its interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(((1-Phenylethyl)imino)methyl)furan-2-yl)methanol
- (5-(((1-Phenylbutan-2-yl)imino)methyl)furan-2-yl)methanol
Uniqueness
The uniqueness of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol lies in its specific structural features, such as the length of the carbon chain and the position of the functional groups, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
[5-(1-phenylpropan-2-yliminomethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,10,12,17H,9,11H2,1H3 |
Clave InChI |
TWINXEWTMJBXCX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N=CC2=CC=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















